N-(3,4-Dimethylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(2-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3OS/c1-17-11-12-20(15-18(17)2)25-21(28)16-29-23-22(19-9-5-3-6-10-19)26-24(27-23)13-7-4-8-14-24/h3,5-6,9-12,15H,4,7-8,13-14,16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYKBGYPHVOQSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-Dimethylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The unique spirocyclic structure and the presence of sulfur in its composition suggest various pharmacological applications, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C_{22}H_{24}N_{2}S |
| Molecular Weight | 364.50 g/mol |
| CAS Number | Not available |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. This may include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Binding : Potential binding to receptors that modulate physiological responses.
The exact mechanism would require further experimental validation through biochemical assays and molecular docking studies.
Biological Activity
Research indicates that compounds with similar structural features often exhibit significant biological activities such as:
- Antitumor Activity : Compounds containing diazaspiro structures have shown promise in inhibiting tumor cell proliferation.
- Anti-inflammatory Effects : Many spirocyclic compounds possess anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.
- Antimicrobial Properties : The presence of sulfur and nitrogen heterocycles is often associated with antimicrobial activities.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
-
Study on Anticancer Properties :
- A study demonstrated that diazaspiro compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .
- Anti-inflammatory Mechanisms :
- Synthesis and Structure Activity Relationship (SAR) :
Comparison with Similar Compounds
Key Features :
- Substituents : The 3,4-dimethylphenyl group on the acetamide may influence lipophilicity and metabolic stability, while the phenyl group on the spiro ring could modulate π-π interactions in biological systems.
Comparison with Structural Analogs
Variations in Spiro Ring Size
The size of the spiro ring system significantly impacts molecular geometry and biological interactions:
Impact :
Substituent Modifications on the Spiro Ring
Replacing the phenyl group on the spiro ring with electron-withdrawing or bulky groups alters physicochemical and pharmacological properties:
Impact :
Acetamide Substituent Variations
The acetamide’s aryl group influences solubility, bioavailability, and target affinity:
Impact :
Analytical Data Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
